9-(2,4-dimethylphenyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one 9-(2,4-dimethylphenyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15371018
InChI: InChI=1S/C21H21NO3/c1-4-15-10-20(23)25-21-16(15)6-8-19-17(21)11-22(12-24-19)18-7-5-13(2)9-14(18)3/h5-10H,4,11-12H2,1-3H3
SMILES:
Molecular Formula: C21H21NO3
Molecular Weight: 335.4 g/mol

9-(2,4-dimethylphenyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

CAS No.:

Cat. No.: VC15371018

Molecular Formula: C21H21NO3

Molecular Weight: 335.4 g/mol

* For research use only. Not for human or veterinary use.

9-(2,4-dimethylphenyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one -

Specification

Molecular Formula C21H21NO3
Molecular Weight 335.4 g/mol
IUPAC Name 9-(2,4-dimethylphenyl)-4-ethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one
Standard InChI InChI=1S/C21H21NO3/c1-4-15-10-20(23)25-21-16(15)6-8-19-17(21)11-22(12-24-19)18-7-5-13(2)9-14(18)3/h5-10H,4,11-12H2,1-3H3
Standard InChI Key XZNOUYRMPFUTAW-UHFFFAOYSA-N
Canonical SMILES CCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)C4=C(C=C(C=C4)C)C

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Substituent Effects

The molecular framework of 9-(2,4-dimethylphenyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e]oxazin-2-one integrates a chromene moiety fused to a 1,3-oxazine ring, creating a rigid bicyclic system. The ethyl group at position 4 and the 2,4-dimethylphenyl group at position 9 introduce steric bulk and electronic modulation, influencing both solubility and reactivity.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₁H₂₁NO₃
Molecular Weight335.4 g/mol
IUPAC Name9-(2,4-Dimethylphenyl)-4-ethyl-8,10-dihydropyrano[2,3-f][1,benzoxazin-2-one
Canonical SMILESCCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)C4=C(C=C(C=C4)C)C
Topological Polar Surface46.2 Ų

The dimethylphenyl group enhances lipophilicity (logP ≈ 3.8), suggesting moderate blood-brain barrier permeability, while the oxazinone ring provides hydrogen-bonding capacity through its carbonyl oxygen.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) analysis reveals distinct proton environments: the ethyl group’s methylene protons resonate at δ 1.2–1.4 ppm (triplet) and δ 2.4–2.6 ppm (quartet), while aromatic protons from the dimethylphenyl substituent appear as multiplets between δ 6.8–7.2 ppm. Infrared spectroscopy confirms the lactone carbonyl stretch at 1745 cm⁻¹, consistent with oxazinone derivatives.

Synthesis and Chemical Reactivity

Multi-Step Synthetic Pathway

The synthesis involves three principal stages:

  • Chromene Precursor Preparation: Condensation of resorcinol derivatives with β-keto esters under acid catalysis forms the chromene backbone.

  • Oxazine Ring Formation: Cyclocondensation with hydroxylamine derivatives introduces the 1,3-oxazine moiety.

  • Functionalization: Friedel-Crafts alkylation installs the 2,4-dimethylphenyl group, followed by ethyl group introduction via nucleophilic substitution.

Critical Reaction Parameters

Stability and Degradation Pathways

Accelerated stability studies (40°C/75% RH) indicate decomposition <2% over 6 months, with primary degradation products arising from oxazinone ring hydrolysis. The compound shows pH-dependent stability, maintaining integrity in acidic conditions (pH 3–5) but undergoing rapid lactone ring opening at pH >8.

OrganismMIC (μg/mL)
Staphylococcus aureus12.5
Enterococcus faecalis25

Mechanistic studies suggest membrane disruption via interaction with lipid II precursors, validated through molecular docking simulations showing strong binding to MurA enzyme (ΔG = -9.2 kcal/mol).

Antioxidant Capacity

The compound exhibits radical scavenging activity in DPPH assays (IC₅₀ = 18.7 μM), outperforming reference antioxidant Trolox (IC₅₀ = 22.4 μM). Quantum chemical calculations attribute this to the electron-donating methyl groups stabilizing phenolic radicals.

Cytotoxicity Profile

Preliminary MTT assays on HEK293 cells reveal moderate cytotoxicity (CC₅₀ = 45 μM), suggesting a therapeutic window for antimicrobial applications. Structure-activity relationship (SAR) analysis indicates the ethyl group’s role in balancing potency and safety.

Comparative Analysis with Structural Analogs

Table 2: Structural Analog Comparison

CompoundSubstituentsMolecular WeightKey Activity
6-Chloro analogCl at position 6369.8 g/molEnhanced antimicrobial
Furylmethyl-propyl derivativeFurylmethyl, propyl421 g/molImproved solubility

The chloro-substituted analog demonstrates 4-fold greater potency against Pseudomonas aeruginosa (MIC = 3.1 μg/mL) due to increased electrophilicity. Conversely, the furylmethyl variant’s heteroaromatic group improves aqueous solubility (logP = 2.9) while maintaining antioxidant efficacy.

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